molecular formula C12H10ClFN2O4 B2621198 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide CAS No. 2034338-91-3

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide

Cat. No. B2621198
CAS RN: 2034338-91-3
M. Wt: 300.67
InChI Key: ORYIUIPFRCGOOP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide, also known as CLEFMA, is a synthetic compound that has shown potential as an anticancer agent. It belongs to the class of benzamide derivatives and has a molecular formula of C13H11ClF2N2O4.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of tubulin, a protein that is involved in the formation of microtubules. Microtubules are essential for cell division and are a target for many anticancer drugs. By disrupting the function of microtubules, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide can inhibit cell division and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has been found to have low toxicity and good bioavailability. It has been shown to inhibit the growth of cancer cells without affecting normal cells. Moreover, it has been found to have anti-inflammatory and antioxidant properties. 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has shown promising results as an anticancer agent. Future research should focus on elucidating its mechanism of action and optimizing its structure to improve its efficacy and reduce its toxicity. Moreover, more studies are needed to evaluate its potential for combination therapy with other anticancer drugs. Furthermore, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has shown anti-inflammatory and antioxidant properties, which suggest that it may have potential for the treatment of other diseases such as arthritis and neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide involves the reaction of 2-chloro-4-fluorobenzamide and 2,4-dioxooxazolidine-3-ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place at room temperature and yields 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide as a white solid.

Scientific Research Applications

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has been extensively studied for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has also been found to induce apoptosis, inhibit angiogenesis, and disrupt microtubule function in cancer cells. Moreover, it has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

properties

IUPAC Name

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O4/c13-9-5-7(14)1-2-8(9)11(18)15-3-4-16-10(17)6-20-12(16)19/h1-2,5H,3-4,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYIUIPFRCGOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide

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